
A Head-to-Head Comparison of TSPO
Radioligands: PK 11195 versus DPA-713

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PK 11195

Cat. No.: B1678501 Get Quote

An Objective Guide for Researchers in Neuroinflammation Imaging

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a

key biomarker for neuroinflammation. Its expression is significantly upregulated in activated

microglia and astrocytes, making it a valuable target for in vivo imaging using positron emission

tomography (PET). For decades, [¹¹C]-(R)-PK11195 has been the prototypical radioligand for

imaging TSPO. However, the development of second-generation ligands, such as [¹¹C]-DPA-

713, has prompted a reevaluation of the optimal tools for neuroinflammation research. This

guide provides an objective comparison of PK 11195 and DPA-713, supported by experimental

data, to aid researchers in selecting the appropriate radioligand for their studies.

Quantitative Performance Metrics
The efficacy of a PET radioligand is determined by several key parameters, including its

binding affinity, signal-to-noise ratio, and pharmacokinetic properties. DPA-713 generally

exhibits superior performance across these metrics when compared to PK 11195.
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Parameter [¹¹C]-(R)-PK11195 [¹¹C]-DPA-713 Key Advantage

Binding Affinity (Ki) ~9.3 nM[1] ~4.7 nM[1][2] DPA-713

Binding Potential

(BPND)
~0.75 - 0.8[3][4] ~7.3[3][4] DPA-713

Signal-to-Noise Ratio Low[5] High[6][7] DPA-713

Lipophilicity (LogP) ~3.4[1] ~2.4[1] DPA-713

Genotype Sensitivity
Not significantly

sensitive[3][8]

Sensitive to rs6971

polymorphism[3][8]

PK 11195 (for

genotype-independent

studies)

Brain Metabolites Present
Accumulate over

time[3][8]

PK 11195 (less

confounding from

metabolites)

Key Insights from the Data:

Higher Affinity and Signal: DPA-713 demonstrates a nearly two-fold higher binding affinity

(lower Ki value) for TSPO compared to PK 11195.[1][2] This translates into a significantly

greater specific binding signal in the brain. In human studies, the binding potential (BPND), a

measure of specific binding, was found to be approximately 10-fold higher for [¹¹C]-DPA-713

than for [¹¹C]-(R)-PK11195.[3][4][8]

Improved Signal-to-Noise: The lower lipophilicity of DPA-713 contributes to reduced

nonspecific binding in the brain, resulting in a superior signal-to-noise ratio compared to the

more lipophilic PK 11195.[1][9] This is a critical advantage for accurately delineating areas of

neuroinflammation.

Genotype Dependency: A significant consideration for second-generation TSPO ligands like

DPA-713 is their sensitivity to the rs6971 single nucleotide polymorphism in the TSPO gene.

This polymorphism leads to different binding affinities, categorizing individuals as high-affinity

binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3] In contrast,

[¹¹C]-(R)-PK11195 binding is not significantly affected by this genetic variation, which can

simplify study design by eliminating the need for genetic screening of participants.[3][8]
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Metabolite Accumulation: While DPA-713 offers a high specific binding signal, it is subject to

the accumulation of radiometabolites in the brain over time, which can complicate kinetic

modeling.[3][8]

Visualizing the Biological Context and Experimental
Process
To better understand the application of these radioligands, the following diagrams illustrate the

TSPO signaling context and a typical experimental workflow for PET imaging.
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Caption: TSPO's role in neuroinflammation.
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Typical In Vivo TSPO PET Imaging Workflow
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Caption: Workflow for in vivo TSPO PET imaging.

Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results in

TSPO imaging studies. Below are representative methodologies for in vitro binding assays and

in vivo PET imaging.

1. In Vitro Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a ligand.

Tissue Preparation: Human brain tissue or TSPO-expressing cell membranes are

homogenized in an appropriate buffer (e.g., 50 mM Tris, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM
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KCl, 1.5 mM CaCl₂, pH 7.4).[10] The protein concentration is determined using a standard

assay.

Assay Conditions: Aliquots of the membrane suspension (e.g., 250 µg protein/mL) are

incubated in test tubes.[10][11]

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand

(e.g., 5 nM [³H]PK11195) and varying concentrations of the competitive non-radiolabeled

ligand (PK 11195 or DPA-713).[11]

Equilibrium: The mixture is incubated for a set time (e.g., 60 minutes) at a controlled

temperature (e.g., 37°C) to reach binding equilibrium.[10][11]

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

Quantification: The radioactivity trapped on the filters is measured using a scintillation

counter. Non-specific binding is determined in the presence of a high concentration of an

unlabeled ligand (e.g., 20 µM PK11195).[10]

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the

concentration of the competing ligand that displaces 50% of the specific binding of the

radioligand) using the Cheng-Prusoff equation.[12]

2. In Vivo PET Imaging Protocol (Human)

This protocol outlines the steps for conducting a dynamic TSPO PET scan in human subjects.

Subject Preparation: Subjects are positioned in the PET scanner. A venous catheter is

inserted for radiotracer injection, and an arterial line is placed for blood sampling.

Radiotracer Injection: A bolus of [¹¹C]-DPA-713 (e.g., 689 ± 63 MBq) or [¹¹C]-(R)-PK11195

(e.g., 681 ± 8 MBq) is injected intravenously.[1]

Dynamic Scanning: A dynamic PET scan is acquired for 60-90 minutes immediately following

the injection.[1] The scan is divided into multiple time frames of increasing duration (e.g.,

from 30 seconds to 5 minutes).[8]
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Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to

measure the concentration of the radiotracer in plasma and to determine the fraction of

unchanged parent compound versus radioactive metabolites.

Image Reconstruction: PET data are reconstructed using standard algorithms (e.g., ordered-

subsets expectation maximization).[1]

Data Analysis: Time-activity curves are generated for various brain regions of interest. These

curves, along with the metabolite-corrected arterial input function, are used in kinetic models

(e.g., two-tissue compartment model) to quantify parameters such as the total volume of

distribution (VT) and the binding potential (BPND).[1]

Conclusion and Recommendations
The choice between PK 11195 and DPA-713 for TSPO imaging depends on the specific

research question and available resources.

[¹¹C]-DPA-713 is the superior choice for studies requiring high sensitivity and a robust signal

to detect subtle changes in TSPO expression. Its high specific binding and excellent signal-

to-noise ratio make it ideal for visualizing and quantifying neuroinflammation.[3][4][6][7]

However, researchers must account for the influence of the rs6971 polymorphism by

genotyping subjects and be prepared to handle the complexities of brain metabolite analysis

in their kinetic modeling.

[¹¹C]-(R)-PK11195 remains a viable option, particularly for studies where genotyping is not

feasible or when a simpler analytical approach is preferred.[3] Its insensitivity to the common

TSPO polymorphism simplifies cohort recruitment and data analysis. While its signal-to-

noise ratio is lower, it has a long history of use and a well-understood, albeit challenging,

pharmacokinetic profile.[5]

For most applications aiming to precisely quantify neuroinflammatory changes, the enhanced

performance of DPA-713 justifies the additional logistical steps of genotyping and metabolite

analysis. Future developments in TSPO radioligands will likely continue to build upon the

advancements offered by these second-generation tracers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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